4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic Acid
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Description
Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The term ‘pyrazole’ refers to the parent compound, while derivatives are referred to by other names. Pyrazoles are important in medicinal chemistry due to their presence in various pharmaceutical drugs .
Synthesis Analysis
The synthesis of pyrazoles involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine. Various methods have been developed to synthesize substituted pyrazoles, including the reaction of 1,3-diketones with hydrazine .Molecular Structure Analysis
The pyrazole ring is a five-membered ring with two nitrogen atoms. In terms of geometry, the ring is planar. The carbon-nitrogen bonds have a partial double bond character, and the ring has aromatic properties .Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including alkylation, acylation, and sulfonation. They can also react with electrophiles at the nitrogen atom .Physical And Chemical Properties Analysis
Pyrazoles are generally stable compounds. They are often crystalline solids at room temperature. The physical and chemical properties of pyrazole derivatives can vary widely depending on the substituents attached to the pyrazole ring .Mechanism of Action
Future Directions
properties
IUPAC Name |
4-amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O2/c1-4(2)3-5-6(9)7(8(12)13)11-10-5/h4H,3,9H2,1-2H3,(H,10,11)(H,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZNVFNEAVOWDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=C(C(=NN1)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80624203 |
Source
|
Record name | 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic Acid | |
CAS RN |
1093415-88-3 |
Source
|
Record name | 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80624203 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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